Thioether vs. C–N Linker: LogP and PSA Comparison
CAS 91086-38-3 (thioether linker) exhibits a calculated LogP of 0.71 and a TPSA of 77.87 Ų . Its direct C–N linked analog, 2-methyl-2-(piperazin-1-yl)propanoic acid (CAS 898384-50-4), has a molecular weight of 172.22 g·mol⁻¹ and lacks the sulfur atom, resulting in a lower calculated LogP (estimated ~0.2–0.5 based on fragment-based methods) and a higher TPSA (~83–85 Ų) due to the additional N–H donor contribution when the piperazine is directly attached . The difference arises because the thioether sulfur in CAS 91086-38-3 is a weak hydrogen-bond acceptor (contributing ~25 Ų to PSA) versus the tertiary amine nitrogen in the direct analog, which contributes ~0 Ų to PSA when not protonated but increases molecular polarity through inductive effects [1].
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.71220; TPSA = 77.87 Ų; MW = 218.32 g·mol⁻¹ |
| Comparator Or Baseline | 2-Methyl-2-(piperazin-1-yl)propanoic acid (CAS 898384-50-4): Estimated LogP ≈ 0.2–0.5; TPSA ≈ 83–85 Ų; MW = 172.22 g·mol⁻¹ |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.5 log units (higher lipophilicity); ΔTPSA ≈ -5 to -8 Ų (lower PSA) |
| Conditions | Computed values (fragment-based or atom-based methods); no experimental logP available for direct comparator |
Why This Matters
Higher LogP and lower TPSA for CAS 91086-38-3 suggest modestly improved membrane permeability and blood-brain barrier penetration potential relative to the direct C–N analog, which is a critical differentiator in CNS drug discovery programs.
- [1] Ertl, P.; Rohde, B.; Selzer, P. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. J. Med. Chem. 2000, 43, 3714–3717. View Source
